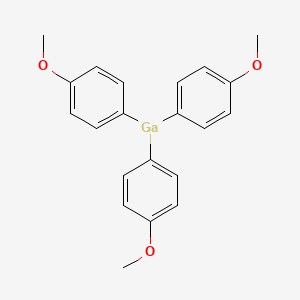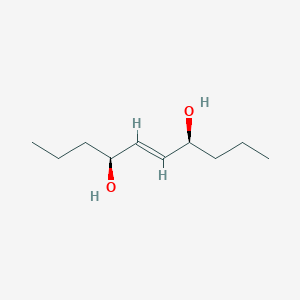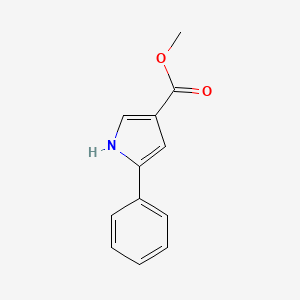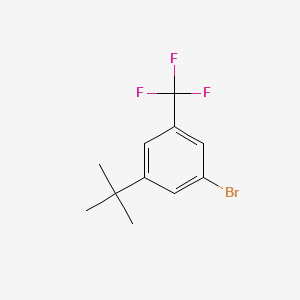
Tris(4-methoxyphenyl)gallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-methoxyphenyl)gallium is an organometallic compound that features a gallium atom coordinated to three 4-methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-methoxyphenyl)gallium typically involves the reaction of gallium trichloride with 4-methoxyphenyl magnesium bromide (Grignard reagent) in an anhydrous environment. The reaction proceeds as follows: [ \text{GaCl}_3 + 3 \text{C}_6\text{H}_4\text{OCH}_3\text{MgBr} \rightarrow \text{Ga}(\text{C}_6\text{H}_4\text{OCH}_3)_3 + 3 \text{MgBrCl} ]
Industrial Production Methods: While specific industrial production methods for tris(4-methoxyphenyl)gallium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes maintaining strict anhydrous conditions and using high-purity reagents to ensure the quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(4-methoxyphenyl)gallium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Substitution: The 4-methoxyphenyl groups can be substituted with other aryl or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Substitution: Reagents such as halogenated hydrocarbons or other organometallic compounds can be used.
Major Products:
Oxidation: Gallium oxide derivatives.
Substitution: Various substituted gallium compounds depending on the reagents used.
Applications De Recherche Scientifique
Tris(4-methoxyphenyl)gallium has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cells.
Industry: Utilized in the development of advanced materials, including semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of tris(4-methoxyphenyl)gallium in its various applications involves its ability to coordinate with other molecules and facilitate chemical reactions. In biological systems, it can interact with cellular components, potentially disrupting cellular processes and leading to anticancer effects. The exact molecular targets and pathways are still under investigation, but its ability to penetrate cells and interact with intracellular targets is a key aspect of its mechanism.
Comparaison Avec Des Composés Similaires
Tris(4-methoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of gallium.
Tris(4-methoxyphenyl)bismuthine: Contains bismuth and is used in different applications.
Uniqueness: Tris(4-methoxyphenyl)gallium is unique due to the presence of gallium, which imparts distinct chemical properties compared to its phosphorus and bismuth analogs. Its applications in catalysis and potential medical uses highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
58448-03-6 |
|---|---|
Formule moléculaire |
C21H21GaO3 |
Poids moléculaire |
391.1 g/mol |
Nom IUPAC |
tris(4-methoxyphenyl)gallane |
InChI |
InChI=1S/3C7H7O.Ga/c3*1-8-7-5-3-2-4-6-7;/h3*3-6H,1H3; |
Clé InChI |
LSPKXFGQNPBTAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138250.png)
![6-Iodobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13138254.png)
![1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138257.png)



![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)



![4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13138320.png)

![2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol](/img/structure/B13138327.png)
![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13138334.png)
